(Phenylthio)(triphenylphosphoranylidene)methyl acetate

Catalog No.
S15820853
CAS No.
M.F
C27H23O2PS
M. Wt
442.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Phenylthio)(triphenylphosphoranylidene)methyl ace...

Product Name

(Phenylthio)(triphenylphosphoranylidene)methyl acetate

IUPAC Name

[phenylsulfanyl-(triphenyl-λ5-phosphanylidene)methyl] acetate

Molecular Formula

C27H23O2PS

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C27H23O2PS/c1-22(28)29-27(31-26-20-12-5-13-21-26)30(23-14-6-2-7-15-23,24-16-8-3-9-17-24)25-18-10-4-11-19-25/h2-21H,1H3

InChI Key

LLLDTSCLYCYKQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4

(Phenylthio)(triphenylphosphoranylidene)methyl acetate is a complex organic compound characterized by its unique structure, which combines the functionalities of a phosphoranylidene with an acetate group. The compound is typically represented by the molecular formula C21H19O2PC_{21}H_{19}O_2P and features a triphenylphosphoranylidene moiety that plays a crucial role in various

The primary reaction involving (phenylthio)(triphenylphosphoranylidene)methyl acetate is the Wittig reaction, where it reacts with aldehydes to produce α,β-unsaturated esters. This reaction is significant for synthesizing various substituted methyl acrylates. For example, when reacted with 2-nitrobenzaldehyde, it yields methyl (2E)-3-(2-nitrophenyl) acrylate along with triphenylphosphine oxide as a byproduct . The compound can also participate in other transformations such as:

  • Formation of Pyrazoles: It can react with methyl diazoacetate in the presence of triethylamine to synthesize pyrazoles effectively .
  • Preparation of Ketene Derivatives: It serves as a precursor for generating (triphenylphosphoranylidene)-ketene .

The synthesis of (phenylthio)(triphenylphosphoranylidene)methyl acetate typically involves multi-step organic reactions:

  • Formation of Triphenylphosphoranylidene: This is achieved by reacting triphenylphosphine with an appropriate carbonyl compound.
  • Acetate Formation: The resulting phosphoranylidene can then be reacted with methyl acetate under controlled conditions to yield the final product.

The reaction conditions often require careful control of temperature and solvent choice to optimize yield and purity.

(Phenylthio)(triphenylphosphoranylidene)methyl acetate has several applications in organic synthesis:

  • Wittig Reagent: It is primarily used as a reagent for olefination reactions, allowing chemists to construct carbon-carbon double bonds efficiently.
  • Synthesis of Complex Molecules: The compound's ability to facilitate the formation of various unsaturated esters makes it valuable in synthesizing more complex organic molecules and pharmaceuticals.
  • Research Tool: It serves as a model compound in studies exploring reaction mechanisms and the development of new synthetic methodologies.

Interaction studies involving (phenylthio)(triphenylphosphoranylidene)methyl acetate focus on its reactivity with different functional groups and substrates. The compound's ability to form stable intermediates during reactions makes it an interesting subject for mechanistic studies. Research has shown that its interactions can lead to diverse product formations depending on the nature of the reactants involved.

Several compounds share structural similarities with (phenylthio)(triphenylphosphoranylidene)methyl acetate, particularly those containing triphenylphosphoranylidene groups or related phosphonium salts. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Methyl triphenylphosphoranylideneacetatePhosphoranylideneUsed extensively in Wittig reactions
Methyl (methoxycarbonylmethylene)triphenylphosphoranePhosphonium saltExhibits higher reactivity due to methoxy group
(Carbomethoxymethylene)triphenylphosphoranePhosphonium saltUseful in synthesizing complex heterocycles

These compounds demonstrate varying degrees of reactivity and application in synthetic chemistry, highlighting the unique role that (phenylthio)(triphenylphosphoranylidene)methyl acetate plays in organic synthesis due to its specific structural attributes and functional capabilities.

XLogP3

6.4

Hydrogen Bond Acceptor Count

3

Exact Mass

442.11563814 g/mol

Monoisotopic Mass

442.11563814 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-15-2024

Explore Compound Types